N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide
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Overview
Description
N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring and an indazole moiety connected by a butyramide linker, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Investigated for its cytotoxic activity against cancer cell lines.
Uniqueness
N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide stands out due to its unique combination of a pyridine ring and an indazole moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(6-pyridin-3-yl-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C16H16N4O/c1-2-4-15(21)18-16-13-7-6-11(9-14(13)19-20-16)12-5-3-8-17-10-12/h3,5-10H,2,4H2,1H3,(H2,18,19,20,21) |
InChI Key |
CZTAWAQITKVBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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